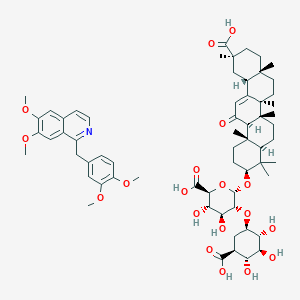
Papaverine glycyrrhizinate
Description
Papaverine glycyrrhizinate is a synthetic salt formed by combining papaverine, an opium alkaloid, with glycyrrhizinic acid, a triterpenoid saponin derived from licorice (Glycyrrhiza glabra). Papaverine is a well-characterized phosphodiesterase (PDE) inhibitor, particularly effective against PDE10A, with vasodilatory and smooth muscle relaxant properties . Glycyrrhizinic acid contributes anti-inflammatory, hepatoprotective, and antiviral activities . The combination aims to synergize therapeutic effects while reducing toxicity, as this compound has demonstrated lower toxicity compared to papaverine alone in preclinical studies .
Properties
CAS No. |
102395-75-5 |
|---|---|
Molecular Formula |
C42H62O16.C20H21NO4 |
Molecular Weight |
1160.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(1R,2R,3S,4R,5S)-5-carboxy-2,3,4-trihydroxycyclohexyl]oxy-3,4-dihydroxyoxane-2-carboxylic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C43H64O15.C20H21NO4/c1-38(2)24-8-11-43(7)33(22(44)17-20-21-18-40(4,37(54)55)13-12-39(21,3)14-15-42(20,43)6)41(24,5)10-9-25(38)57-36-32(30(49)29(48)31(58-36)35(52)53)56-23-16-19(34(50)51)26(45)28(47)27(23)46;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h17,19,21,23-33,36,45-49H,8-16,18H2,1-7H3,(H,50,51)(H,52,53)(H,54,55);5-8,10-12H,9H2,1-4H3/t19-,21-,23+,24-,25-,26+,27-,28-,29-,30-,31-,32+,33+,36-,39+,40-,41-,42+,43+;/m0./s1 |
InChI Key |
AJVFRECHHYUSKO-FYSHDTCASA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@@H]7C[C@@H]([C@H]([C@@H]([C@H]7O)O)O)C(=O)O)C)(C)C(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Synonyms |
Pavezan |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- This compound : Molecular docking studies suggest its papaverine moiety interacts with PDE10A's Gln716 via hydrogen bonding, similar to quinazoline derivatives. However, glycyrrhizinic acid may enhance bioavailability and reduce cytotoxicity through improved solubility .
- Glycyrrhizinate Salts : DG and MAG lack PDE inhibitory activity but excel in hepatoprotection and formulation stability. DG’s phospholipid complex (e.g., DGLL) enhances liver targeting .
- Papaverine Analogues : Structural modifications (e.g., quinazoline substitution) improve target specificity but may sacrifice broad-spectrum efficacy seen in papaverine .
Q & A
Q. How to apply the PICO framework to clinical trials investigating this compound for fibrosis?
- Methodology : Define:
- Population : IPF patients (Stage II-III).
- Intervention : 50 mg/day this compound + standard care.
- Comparison : Placebo + standard care.
- Outcome : Change in FVC (%) at 24 weeks.
Use block randomization and blinded endpoint assessment to reduce bias .
Data Analysis and Reporting
Q. How to address batch-to-batch variability in this compound raw materials?
Q. What statistical methods are appropriate for analyzing synergistic effects in combination therapies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


